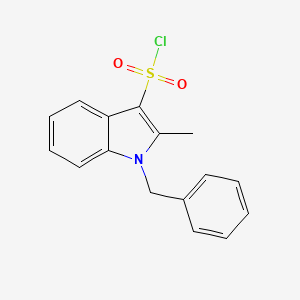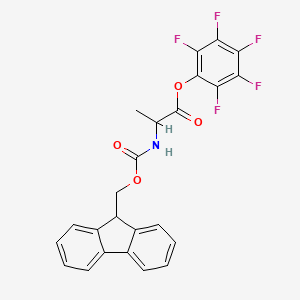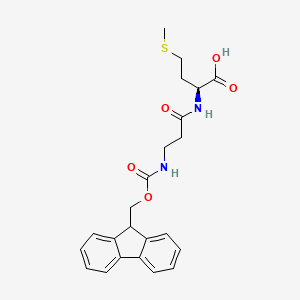
4-((2,3-Dichloroallyl)oxy)-3-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,3-Dichloroallyl)oxy)-3-methylbenzenesulfonyl chloride is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichloroallyl group, a methyl group, and a benzenesulfonyl chloride moiety. Its chemical properties make it a valuable reagent in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dichloroallyl)oxy)-3-methylbenzenesulfonyl chloride typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2,3-dichloroallyl alcohol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dichloroallyl)oxy)-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfone Derivatives: Resulting from oxidation reactions.
Sulfinyl or Thiol Derivatives: Produced via reduction reactions.
Scientific Research Applications
4-((2,3-Dichloroallyl)oxy)-3-methylbenzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2,3-Dichloroallyl)oxy)-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A herbicide with a similar dichloroallyl group.
3-Methylbenzenesulfonyl Chloride: Shares the benzenesulfonyl chloride moiety.
2,3-Dichloroallyl Alcohol: Contains the dichloroallyl group.
Uniqueness
4-((2,3-Dichloroallyl)oxy)-3-methylbenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. This compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
Properties
Molecular Formula |
C10H9Cl3O3S |
|---|---|
Molecular Weight |
315.6 g/mol |
IUPAC Name |
4-[(Z)-2,3-dichloroprop-2-enoxy]-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H9Cl3O3S/c1-7-4-9(17(13,14)15)2-3-10(7)16-6-8(12)5-11/h2-5H,6H2,1H3/b8-5- |
InChI Key |
RCAMQIOPQOOTSO-YVMONPNESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC/C(=C/Cl)/Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)




![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)


